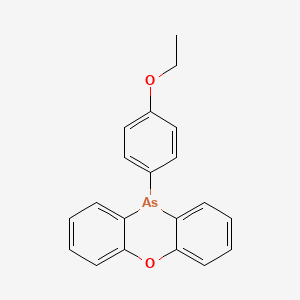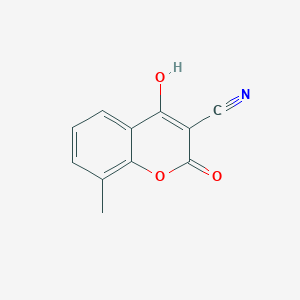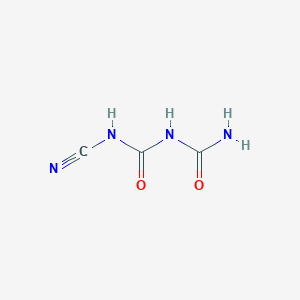
Di-tert-butyl(trichlorosilyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(trichlorosilyl)phosphane is a specialized organophosphorus compound that features both phosphine and silyl groups
準備方法
Synthetic Routes and Reaction Conditions: The preparation of di-tert-butyl(trichlorosilyl)phosphane typically involves the reaction of tert-butylchlorophosphine with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_3C}_2\text{PCl} + \text{HSiCl}_3 \rightarrow \text{(CH}_3\text{)_3C}_2\text{P(SiCl}_3\text{)} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely involves similar steps as those used in laboratory settings, with additional considerations for scaling up the reaction and ensuring safety and purity of the final product.
化学反応の分析
Types of Reactions: Di-tert-butyl(trichlorosilyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The silyl and phosphine groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, utilizing reagents like aryl halides and boronic acids.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines and silyl derivatives.
科学的研究の応用
Di-tert-butyl(trichlorosilyl)phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It is employed in the preparation of complex organic molecules through various coupling reactions.
作用機序
The mechanism by which di-tert-butyl(trichlorosilyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine and silyl groups coordinate with metal centers, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination enhances the efficiency of catalytic cycles, leading to improved yields and selectivity in chemical reactions.
類似化合物との比較
Di-tert-butylchlorophosphine: Similar in structure but lacks the silyl group.
Tri-tert-butylphosphine: Contains three tert-butyl groups attached to phosphorus, without the silyl group.
Trichlorosilylphosphine: Contains the silyl group but lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl(trichlorosilyl)phosphane is unique due to the presence of both tert-butyl and trichlorosilyl groups, which impart distinct steric and electronic properties. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
特性
CAS番号 |
58347-17-4 |
|---|---|
分子式 |
C8H18Cl3PSi |
分子量 |
279.6 g/mol |
IUPAC名 |
ditert-butyl(trichlorosilyl)phosphane |
InChI |
InChI=1S/C8H18Cl3PSi/c1-7(2,3)12(8(4,5)6)13(9,10)11/h1-6H3 |
InChIキー |
RKARMEHTRSYYBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C(C)(C)C)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)



![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)
![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)





methanone](/img/structure/B14624954.png)
